4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide
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Overview
Description
The compound “4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide” is a complex organic molecule that contains an isothiazole ring, which is a type of heterocycle . The “4-amino” and “5-carboxamide” groups are functional groups attached to the isothiazole ring. The “N-cyclopentyl” and “3-(p-tolyl)” groups are substituents on the isothiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isothiazole ring, a five-membered ring with nitrogen and sulfur atoms, is a key structural feature .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups attached to the isothiazole ring. For example, the amino group might participate in acid-base reactions, while the carboxamide group could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Scientific Research Applications
Multicomponent Reactions and Synthesis of Heterocyclic Compounds
- Multicomponent Reactions : Aminoazoles have been studied as amine components in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, revealing novel features and applications in the synthesis of heterocycles (Murlykina et al., 2017).
- Synthesis of Heterocycles : Research has focused on the synthesis of diverse heterocyclic structures using aminoazoles, demonstrating their utility in creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Potential Biological Activities
- Antibacterial Activity : Some aminoazoles have shown weak antimicrobial effects, with a notable increase in biomass of Gram-positive strains, indicating potential applications in addressing bacterial growth (Murlykina et al., 2017).
- Antiviral Activity : Certain thiazole C-nucleosides, similar in structure to the compound of interest, have been evaluated for antiviral activity, showing potential as inhibitors of purine nucleotide biosynthesis and against various viruses (Srivastava et al., 1977).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-6-8-11(9-7-10)14-13(17)15(21-19-14)16(20)18-12-4-2-3-5-12/h6-9,12H,2-5,17H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLLWUMORWVSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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